molecular formula C11H16O2Si B12842859 4-(Ethoxydimethylsilyl)benzaldehyde

4-(Ethoxydimethylsilyl)benzaldehyde

Cat. No.: B12842859
M. Wt: 208.33 g/mol
InChI Key: FRXJZEBUWPGBGF-UHFFFAOYSA-N
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Description

4-(Ethoxydimethylsilyl)benzaldehyde: is an organic compound characterized by the presence of an ethoxydimethylsilyl group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxydimethylsilyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using a base.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxydimethylsilyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxydimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 4-(Ethoxydimethylsilyl)benzoic acid.

    Reduction: 4-(Ethoxydimethylsilyl)benzyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Ethoxydimethylsilyl)benzaldehyde involves its interaction with various molecular targets, depending on its specific application. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Properties

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

4-[ethoxy(dimethyl)silyl]benzaldehyde

InChI

InChI=1S/C11H16O2Si/c1-4-13-14(2,3)11-7-5-10(9-12)6-8-11/h5-9H,4H2,1-3H3

InChI Key

FRXJZEBUWPGBGF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)C1=CC=C(C=C1)C=O

Origin of Product

United States

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